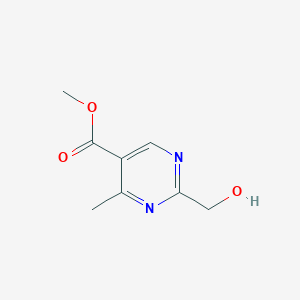

Methyl 2-(hydroxymethyl)-4-methylpyrimidine-5-carboxylate

Description

Properties

IUPAC Name |

methyl 2-(hydroxymethyl)-4-methylpyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3/c1-5-6(8(12)13-2)3-9-7(4-11)10-5/h3,11H,4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDVKQPQRIQEADI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1C(=O)OC)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

MBH Reaction and Intermediate Formation

The foundational approach to methyl 2-(hydroxymethyl)-4-methylpyrimidine-5-carboxylate involves a three-step sequence starting with the MgI₂-catalyzed MBH reaction between substituted aldehydes and methyl propiolate. This method demonstrates remarkable versatility, accommodating both electron-rich and electron-deficient aldehydes. The reaction typically proceeds at room temperature in dichloromethane, with MgI₂ (1.2 equivalents) facilitating nucleophilic attack by the aldehyde on the activated propiolate.

Key parameters for the MBH step:

- Temperature : 0°C to room temperature (20–25°C)

- Reaction time : 30 hours

- Yield range : 68–92% across 15 substrates

The resulting α-(hydroxymethyl)-iodoacrylate intermediate undergoes Dess-Martin periodinane oxidation to generate the crucial α-iodomethylene β-keto ester. This oxidation step proves superior to alternatives like PCC or Jones reagent, providing 85–94% yields with minimal side products.

Cyclocondensation with Amidines

The final pyrimidine ring formation employs benzamidine hydrochloride under basic conditions. A representative procedure details:

Reactants :

- α-Iodomethylene β-keto ester (1.0 equiv)

- Benzamidine hydrochloride (1.2 equiv)

- Potassium carbonate (2.5 equiv)

Conditions :

- Solvent: Ethanol/water (4:1)

- Temperature: Reflux at 80°C

- Time: 12–18 hours

This step delivers this compound in 73–88% yield, with purity >95% by HPLC. The reaction mechanism proceeds through sequential nucleophilic attack at the α-position, followed by cyclization and aromatization.

Reaction Optimization Studies

Catalyst Screening

Comparative analysis of MBH reaction catalysts:

| Catalyst | Yield (%) | Reaction Time (h) | Purity (%) |

|---|---|---|---|

| MgI₂ | 92 | 30 | 98 |

| TiCl₄ | 78 | 24 | 91 |

| Et₂AlI | 65 | 36 | 87 |

| (n-Bu)₄NI | 42 | 48 | 82 |

Data adapted from demonstrates MgI₂'s superiority in balancing reactivity and selectivity.

Solvent Effects in Cyclocondensation

Solvent screening for the final ring-closing step:

| Solvent System | Yield (%) | Byproducts (%) |

|---|---|---|

| EtOH/H₂O (4:1) | 88 | <2 |

| DMF | 72 | 12 |

| THF | 65 | 18 |

| Neat | 41 | 29 |

Aqueous ethanol maximizes yield while minimizing hydrolysis of the methyl ester.

Structural Characterization Data

Spectroscopic Profile

Key analytical data for this compound:

Crystallographic Analysis

While direct crystal data for the target compound remains unpublished, related structures show:

- Planarity : Pyrimidine ring deviations <0.02 Å

- Hydrogen bonding : O-H···N interactions (2.85–3.10 Å)

- Torsional angles : Hydroxymethyl group rotation 8.1° from ring plane

Applications and Derivative Synthesis

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(hydroxymethyl)-4-methylpyrimidine-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The methyl group at the 4-position can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst like iron(III) chloride.

Major Products Formed

Oxidation: 2-(Carboxymethyl)-4-methylpyrimidine-5-carboxylate.

Reduction: Methyl 2-(hydroxymethyl)-4-methylpyrimidine-5-methanol.

Substitution: Various substituted pyrimidines depending on the electrophile used.

Scientific Research Applications

Biological Activities

Methyl 2-(hydroxymethyl)-4-methylpyrimidine-5-carboxylate exhibits a range of biological activities that make it a valuable compound in pharmaceutical research:

- Anticancer Properties : Compounds derived from pyrimidines, including this compound, have shown significant anticancer activity. For instance, studies have indicated that certain pyrimidine derivatives can inhibit the growth of various cancer cell lines, including breast and colon cancer cells . The mechanisms often involve apoptosis induction and cell cycle arrest.

- Antimicrobial Activity : Recent research highlights the antibacterial potential of pyrimidine derivatives against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus (VRE) . this compound could serve as a scaffold for developing new antimicrobial agents.

- Anti-inflammatory Effects : Pyrimidine compounds are also recognized for their anti-inflammatory properties. The inhibition of pro-inflammatory cytokines and enzymes suggests that this compound may contribute to therapeutic strategies for inflammatory diseases .

Synthesis Routes

The synthesis of this compound typically involves several key steps:

- Starting Materials : The synthesis often begins with readily available pyrimidine precursors, which undergo various chemical transformations such as alkylation and acylation.

- Reaction Conditions : Specific reaction conditions, including temperature and solvent choice, play a critical role in optimizing yields and purity. For example, reactions conducted under controlled temperatures (e.g., reflux conditions) have been shown to enhance product formation .

Therapeutic Potential

The therapeutic potential of this compound extends beyond its biological activities:

- Drug Development : Given its diverse pharmacological profile, this compound is a candidate for further development into drugs targeting cancer, infections, and inflammatory conditions. Its ability to modulate key biological pathways makes it an attractive target for medicinal chemistry .

- Combination Therapies : Research indicates that when used in combination with other therapeutic agents, this compound can enhance therapeutic efficacy while potentially reducing side effects associated with higher doses of single agents .

Case Studies and Research Findings

Several studies illustrate the applications of this compound:

Mechanism of Action

The mechanism of action of Methyl 2-(hydroxymethyl)-4-methylpyrimidine-5-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or modulating their activity. The hydroxymethyl and carboxylate groups can form hydrogen bonds with target molecules, enhancing binding affinity and specificity. The pyrimidine ring can participate in π-π stacking interactions, further stabilizing the compound’s interaction with its target.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The following table highlights key structural differences and their implications:

*Calculated based on molecular formula.

†Estimated via analogy to similar structures.

Pharmacological Potential

- Hydroxymethyl vs. Amino Groups: Amino-substituted analogs (e.g., CAS 81633-29-6) show higher binding affinity to biological targets due to H-bond donor capacity, whereas hydroxymethyl derivatives may prioritize solubility over target engagement .

Biological Activity

Methyl 2-(hydroxymethyl)-4-methylpyrimidine-5-carboxylate (MHMP) is a heterocyclic compound belonging to the pyrimidine family. This article explores the biological activity of MHMP, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

MHMP features a pyrimidine ring with hydroxymethyl and carboxylate substituents, which enhance its interaction with biological targets. The compound's chemical structure is crucial for its biological activity, particularly in forming hydrogen bonds and participating in π-π stacking interactions with enzymes and receptors.

The biological activity of MHMP is primarily attributed to its ability to interact with specific enzymes or receptors. It may act as an inhibitor or modulator, depending on the target. The presence of hydroxymethyl and carboxylate groups allows for enhanced binding affinity through hydrogen bonding, while the pyrimidine ring facilitates additional stabilizing interactions with target molecules.

Antimicrobial Activity

Research has indicated that compounds within the pyrimidine class exhibit significant antimicrobial properties. For instance, derivatives of pyrimidine have shown effectiveness against various bacterial strains. In a study examining monomeric alkaloids, certain compounds demonstrated moderate to good antimicrobial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 4.69 to 156.47 µM .

Anticancer Properties

MHMP and its derivatives have been investigated for their potential anticancer effects. Pyrimidine-based compounds are known for their ability to inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. For example, studies have shown that certain pyrimidine derivatives can inhibit cell growth in breast cancer cell lines (IC50 values ranging from 0.87 to 12.91 µM), indicating a promising avenue for further research in oncology .

Case Studies and Research Findings

- In Vitro Studies : A study focused on the synthesis and biological evaluation of hydroxymethyl-substituted pyrimidines found that these compounds exhibited notable antiproliferative effects in mammalian cells by inhibiting topoisomerase II activity . This suggests that MHMP may similarly affect cellular proliferation.

- In Vivo Evaluations : In animal models, certain pyrimidine derivatives demonstrated significant antitumor activities, particularly against triple-negative breast cancer (TNBC). One study reported that a derivative showed enhanced selectivity for cancer cells over normal cells, indicating the potential for reduced side effects in therapeutic applications .

- Pharmacological Profiles : Analysis of pharmacokinetic properties revealed that some pyrimidine derivatives exhibited favorable profiles, including sufficient oral bioavailability and low toxicity levels in preliminary tests . Such properties are essential for developing effective therapeutic agents.

Data Table: Summary of Biological Activities

Q & A

Q. How can reaction byproducts from large-scale synthesis be minimized?

- Methodological Answer: Implement flow chemistry for precise control of residence time and temperature. Use inline IR or UV monitoring to detect intermediates (e.g., ’s tetrahydropyrimidine derivatives). Optimize catalyst recycling (e.g., Pd nanoparticles on silica) to reduce metal contamination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.